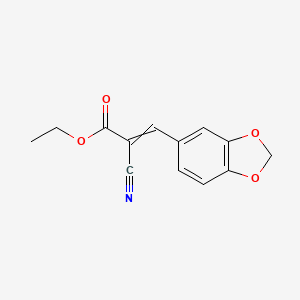

ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate

Description

Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is an organic compound characterized by the presence of an ethyl cyanoacrylate backbone substituted with a 1,3-benzodioxole (B145889) group. nih.govncats.io The structure combines the highly reactive cyanoacrylate functional group, known for its rapid polymerization, with the benzodioxole moiety, a common feature in many bioactive natural products and synthetic compounds. wikipedia.orgpcbiochemres.com This unique combination makes it a subject of academic interest for potential applications ranging from polymer chemistry to the development of novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁NO₄ nih.gov |

| Molecular Weight | 245.23 g/mol nih.gov |

| Synonyms | (E)-Ethyl 3-(benzo[d] chemicalbook.commdpi.comdioxol-5-yl)-2-cyanoacrylate, Ethyl 2-cyano-3-(3,4-methylenedioxyphenyl)-2-propenoate nih.gov |

| Structure | Aromatic heterocyclic compound |

| Functional Groups | Cyanoacrylate, Benzodioxole, Ester |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-2-16-13(15)10(7-14)5-9-3-4-11-12(6-9)18-8-17-11/h3-6H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGTWDAUOUMNRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801222233 | |

| Record name | Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2286-56-8 | |

| Record name | Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2286-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Ethyl 3 1,3 Benzodioxol 5 Yl 2 Cyanoacrylate

Established Synthetic Routes to Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate

The most prominent and well-established method for synthesizing this compound is the Knoevenagel condensation. This reaction provides a direct and efficient pathway to α,β-unsaturated products. wikipedia.org

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, which is then followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org In the context of α-cyanoacrylate synthesis, this involves the reaction of an aldehyde or ketone with an alkyl cyanoacetate (B8463686), typically catalyzed by a weak base. caribjscitech.comwikipedia.org For the specific synthesis of this compound, the reaction proceeds between piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) and ethyl cyanoacetate.

Recent advancements include the use of:

Triphenylphosphine (TPP): This catalyst has been shown to be highly efficient for the Knoevenagel condensation, often under mild, solvent-free conditions. organic-chemistry.orgresearchgate.net Microwave irradiation can further enhance the reaction rate and yield when using TPP. organic-chemistry.orgresearchgate.net

Diisopropylethylammonium Acetate (DIPEAc): This ionic liquid has been utilized as a catalyst, offering high yields, shorter reaction times, and a broad substrate scope. jmcs.org.mxscielo.org.mx

Green Catalysts: In an effort to develop more sustainable protocols, catalysts such as a water extract of onion have been successfully employed, providing excellent yields and simplifying the work-up procedure. ajgreenchem.com

Nanoparticle Catalysts: Calcium ferrite (B1171679) nanoparticles have been used as a highly efficient and reusable catalyst, promoting the reaction in shorter times and with excellent yields under greener conditions. orientjchem.org

The table below summarizes the performance of various catalytic systems in the synthesis of α-cyanoacrylates.

| Catalyst System | Typical Conditions | Key Advantages | Yield Range |

|---|---|---|---|

| Piperidine (B6355638) | Reflux in organic solvent (e.g., ethanol) | Traditional, well-established method | Good to Excellent |

| Triphenylphosphine (TPP) | Solvent-free, 75-80 °C, optional microwave | Mild conditions, high conversion, cleaner reaction | Excellent organic-chemistry.orgresearchgate.net |

| DIPEAc | Methylene dichloride (MDC), reflux | Short reaction time, high yields, easy work-up | Up to 96% jmcs.org.mxscielo.org.mx |

| Water Extract of Onion | Room temperature, water | Environmentally benign, low cost, simple procedure | Up to 98% ajgreenchem.com |

| Calcium Ferrite NPs | Solvent-free, 60 °C | Reusable catalyst, short reaction time, high yields | Excellent orientjchem.org |

In the synthesis of this compound, the two key precursors are the aromatic aldehyde, piperonal (1,3-benzodioxole-5-carbaldehyde), and the active methylene compound, ethyl cyanoacetate. researchgate.netwikipedia.org

Piperonal: This aromatic aldehyde provides the 3-(1,3-benzodioxol-5-yl) portion of the final molecule. The aldehyde's carbonyl carbon acts as the electrophilic site for the initial nucleophilic attack by the carbanion generated from ethyl cyanoacetate. The reactivity of the aldehyde can be influenced by the electronic nature of its substituents; both electron-rich and electron-deficient aromatic aldehydes generally perform well in this reaction. organic-chemistry.org

Ethyl Cyanoacetate: This molecule is the active methylene precursor. The presence of two electron-withdrawing groups (the nitrile and the ester) acidifies the α-protons on the central methylene carbon. wikipedia.org In the presence of a base, one of these protons is readily removed to form a stabilized carbanion (enolate). This nucleophilic carbanion then attacks the carbonyl carbon of the aldehyde, initiating the condensation. pcbiochemres.com

The Knoevenagel condensation leading to α-cyanoacrylates generally exhibits a high degree of stereoselectivity, predominantly forming the (E)-isomer. organic-chemistry.org This stereochemical outcome is a result of the thermodynamic stability of the final product. During the reaction, an intermediate is formed that can exist as E and Z isomers. However, due to steric hindrance between the bulky aryl group (from the aldehyde) and the ester group (from the ethyl cyanoacetate) in the (Z)-isomer, the (E)-isomer is sterically favored and thus thermodynamically more stable. wikipedia.org The reaction often equilibrates to yield the more stable (E)-isomer as the major product. wikipedia.orgorganic-chemistry.org The InChI key for this compound confirms the prevalence of the E-isomer configuration. nih.gov

While the Knoevenagel condensation is the principal route, modifications to the reaction conditions offer alternative approaches to optimize the synthesis. These modifications often align with the principles of green chemistry, aiming to reduce solvent use, energy consumption, and reaction times. eurekaselect.com

One significant modification is the use of microwave irradiation . This technique has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. organic-chemistry.orgunifap.br Microwave-assisted synthesis can often be conducted under solvent-free conditions, further enhancing its environmental credentials. organic-chemistry.orgeurekaselect.com For instance, the triphenylphosphine-catalyzed condensation of aldehydes with ethyl cyanoacetate is significantly improved by microwave irradiation. organic-chemistry.org

Another approach involves the use of ionic liquids not only as catalysts but also as reaction media. jmcs.org.mx Ionic liquids can enhance catalytic activity and facilitate product separation. jmcs.org.mx The use of hydroxy ionic liquids as promoters for catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) has also been reported to improve catalytic performance in Knoevenagel condensations. researchgate.net

Knoevenagel Condensation Reactions in α-Cyanoacrylate Synthesis

Advanced Reaction Chemistry Involving this compound

This compound, as an electron-deficient alkene, is a versatile intermediate for further chemical transformations. The α-cyanoacrylate moiety is highly reactive and can participate in a variety of reactions, particularly with nucleophiles. caribjscitech.compcbiochemres.com

The polarized nature of the carbon-carbon double bond, resulting from the electron-withdrawing effects of the cyano and ester groups, makes the β-carbon highly electrophilic and susceptible to nucleophilic attack. pcbiochemres.com This reactivity allows α-cyanoacrylates to serve as key building blocks in the synthesis of more complex molecules and various heterocyclic systems. caribjscitech.com

Examples of reactions involving the α-cyanoacrylate scaffold include:

Synthesis of Pyrazoles: α-Cyanoacrylates can react with phenylhydrazine (B124118) in the presence of a copper(I) catalyst and a base to form 1,5-disubstituted pyrazoles. caribjscitech.com

Synthesis of Benzothiazoles: Coupling of α-cyanoacrylates with 2-aminothiophenol (B119425) can yield benzothiazole (B30560) derivatives. caribjscitech.com

Synthesis of Pyrroles: A cyanide-mediated Michael addition onto the α-cyanoacrylate, followed by cyclocondensation, can lead to the formation of tetrasubstituted pyrroles. caribjscitech.com

Synthesis of Dihydropyridines: Reaction with methyl-3-aminocrotonate at elevated temperatures can afford 2-aminodihydropyridine derivatives. caribjscitech.com

These transformations highlight the synthetic utility of the this compound scaffold as an intermediate for constructing a diverse range of heterocyclic compounds.

Cyclization Reactions for Novel Heterocyclic Architectures

The electron-deficient nature of the double bond in this compound makes it an excellent substrate for various cyclization reactions, leading to the formation of complex heterocyclic systems.

Synthesis of Furancarboxylate Derivatives

While direct synthesis of furancarboxylate derivatives from this compound has not been extensively reported, analogous reactions with similar ethyl 3-aryl-2-cyanoacrylates provide a viable pathway. An efficient method for the synthesis of densely substituted furans involves the reaction of (E)-ethyl 3-aryl-2-cyanoacrylates with ethyl glycinate (B8599266) hydrochloride in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and water. This reaction, conducted under mild conditions in a solvent like N,N-dimethylformamide (DMF), yields polysubstituted furan-2,4-dicarboxylates. The proposed mechanism involves the initial Michael addition of the ethyl glycinate to the electron-deficient alkene, followed by an intramolecular cyclization and subsequent dehydration to afford the furan (B31954) ring.

Table 1: Synthesis of Diethyl 5-amino-3-arylfuran-2,4-dicarboxylates This table is based on data from analogous reactions with various (E)-ethyl 3-aryl-2-cyanoacrylates.

| Aryl Group | Reaction Conditions | Yield (%) |

|---|---|---|

| p-tolyl | DBU, water, DMF, 95 °C, 12 h | 50 |

| phenyl | DBU, water, DMF, 95 °C, 12 h | 52 |

| 4-chlorophenyl | DBU, water, DMF, 95 °C, 12 h | 55 |

| 3,4-dimethoxyphenyl | DBU, water, DMF, 95 °C, 12 h | 57 |

Formation of Pyrrolidine-Core Structures via 1,3-Dipolar Cycloadditions

The carbon-carbon double bond in this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, particularly with azomethine ylides, to construct pyrrolidine (B122466) rings. researchgate.net This reaction is a highly efficient method for the stereoselective synthesis of polysubstituted pyrrolidines, which are common motifs in biologically active compounds. chempedia.info

A common method for generating azomethine ylides in situ is the decarboxylative condensation of an α-amino acid, such as sarcosine (B1681465) (N-methylglycine), with an aldehyde, typically paraformaldehyde. researchgate.net The reaction of the in situ generated azomethine ylide with mthis compound (a close analog of the ethyl ester) in refluxing toluene (B28343) leads to the formation of the corresponding spiro-fused pyrrolidine derivative in good yield. researchgate.net This cycloaddition proceeds with high regioselectivity, affording a single major product.

Table 2: Synthesis of Pyrrolidine Derivatives via 1,3-Dipolar Cycloaddition This table is based on data from the reaction of methyl 3-aryl-2-cyanoacrylates with sarcosine and paraformaldehyde.

| Aryl Group of Cyanoacrylate | Reaction Conditions | Yield (%) |

|---|---|---|

| 1,3-benzodioxol-5-yl | Toluene, reflux | 85 |

| phenyl | Toluene, reflux | 90 |

| 4-methoxyphenyl | Toluene, reflux | 88 |

| 4-chlorophenyl | Toluene, reflux | 92 |

Transformations of the Cyano Group

The cyano group in this compound is a versatile functional handle that can be transformed into other valuable functionalities, most notably primary amines through reduction.

Nitrile Reduction Pathways for Aminomethyl Derivatives

The reduction of the nitrile functionality provides a direct route to aminomethyl derivatives. A highly effective method for the chemoselective reduction of the cyano group in the presence of the ester and the aromatic ring is catalytic hydrogenation. researchgate.net For the reduction of a similar mthis compound derivative, Raney nickel is an efficient catalyst under a hydrogen atmosphere at room temperature. researchgate.net This method selectively reduces the nitrile to a primary amine without affecting the ester group or the benzodioxole ring.

Other reducing agents commonly used for the reduction of nitriles to primary amines include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation over palladium, platinum, or nickel catalysts at elevated temperature and pressure. wikipedia.org

Table 3: Nitrile Reduction of a Pyrrolidine Derivative This table is based on data from the reduction of a pyrrolidine derivative containing the mthis compound moiety. researchgate.net

| Substrate | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Methyl 1-methyl-4-(1,3-benzodioxol-5-yl)-3-cyanopyrrolidine-3-carboxylate | Raney Ni, H₂ (1 atm), MeOH, rt | Methyl 3-(aminomethyl)-1-methyl-4-(1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylate | 78 |

Hydrolysis and Other Cyanide Reactivity Studies

The cyano group can undergo hydrolysis to a carboxylic acid or an amide under acidic or basic conditions. Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water. libretexts.org Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com The hydrolysis of the cyano group in α,β-unsaturated systems can sometimes be accompanied by hydrolysis of the ester group, depending on the reaction conditions. For ethyl cyanoacrylate, hydrolysis can lead to the formation of formaldehyde (B43269) and ethyl cyanoacetate. nih.gov

Reactions Involving the Acrylate (B77674) Moiety

The acrylate moiety, being an α,β-unsaturated ester, is highly susceptible to nucleophilic conjugate addition, also known as the Michael addition. researchgate.net This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

A wide range of nucleophiles can participate in Michael additions with this compound. These include soft nucleophiles such as enolates, amines (Aza-Michael addition), and thiols (Thia-Michael addition). mdpi.comencyclopedia.pub The reaction is typically catalyzed by a base, which deprotonates the nucleophile to increase its reactivity. researchgate.net

For instance, the Thia-Michael addition of thiols to electron-deficient alkenes like acrylates is a highly efficient reaction that can be catalyzed by weak bases such as triethylamine (B128534) or phosphines. nih.gov Similarly, the Aza-Michael addition of amines to acrylates is a well-established method for the synthesis of β-amino esters. researchgate.net The reactivity of the acrylate moiety allows for the introduction of a wide variety of substituents at the β-position, further expanding the synthetic utility of this compound.

Table 4: Examples of Michael Additions to Acrylates This table provides general examples of Michael acceptors and donors relevant to the reactivity of the title compound.

| Michael Acceptor | Michael Donor (Nucleophile) | Reaction Type | Catalyst |

|---|---|---|---|

| Ethyl acrylate | Thiophenol | Thia-Michael Addition | Triethylamine |

| Ethyl acrylate | Benzylamine | Aza-Michael Addition | DBU |

| Ethyl cyanoacetate | Chalcone | Carbon-Michael Addition | Base |

Catalytic Strategies in Transformations of this compound

The reactivity of this compound is effectively harnessed through various catalytic strategies, primarily within the realm of asymmetric organocatalysis. These methods facilitate the construction of chiral molecules with high levels of stereoselectivity.

One notable application is in the synthesis of spirooxindoles, a structural motif prevalent in numerous natural products and pharmaceuticals. An organocatalytic asymmetric Michael/cyclization cascade reaction has been developed for the synthesis of these complex structures. In this approach, this compound reacts with isatin-derived ketimines in the presence of a chiral organocatalyst.

A key catalyst for this transformation is a quinine-derived squaramide organocatalyst. This bifunctional catalyst activates both the nucleophile and the electrophile through hydrogen bonding interactions, thereby controlling the stereochemical outcome of the reaction. The reaction proceeds through a Michael addition of the enolate of the isatin (B1672199) derivative to the electron-deficient alkene of the cyanoacrylate, followed by an intramolecular cyclization to furnish the spirooxindole framework.

Detailed research findings have demonstrated the efficacy of this catalytic strategy. The reaction of an N-Boc-isatin-derived ketimine with this compound, catalyzed by a specific quinine-squaramide catalyst, affords the corresponding spirooxindole in good yield and with high stereoselectivity. The precise control over the formation of multiple stereocenters in a single operation underscores the power of this catalytic approach.

The following interactive data table summarizes the results of this organocatalytic transformation:

This catalytic strategy exemplifies how the inherent reactivity of this compound can be modulated and controlled to achieve sophisticated molecular transformations. The development of novel catalysts and the expansion of the substrate scope for such reactions remain active areas of investigation, promising to further unlock the synthetic potential of this versatile chemical compound.

Molecular Structure, Characterization, and Electronic Properties of Ethyl 3 1,3 Benzodioxol 5 Yl 2 Cyanoacrylate

Structural Elucidation via X-ray Crystallography

While a crystal structure for ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is not available, analysis of the closely related compound, methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate, provides significant insight into the probable molecular arrangement and interactions. nih.govnih.gov The core benzodioxole ring system and the acrylate (B77674) moiety are key structural features in both molecules, suggesting that their crystallographic properties will be comparable.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is likely to be influenced by a combination of hydrogen bonding and π-π stacking interactions, similar to its nitro-substituted analog. nih.gov In the crystal structure of methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate, molecules are linked into chains by C-H···O hydrogen bonds. nih.gov It is probable that similar C-H···O interactions, involving the hydrogen atoms of the benzodioxole ring and the oxygen atoms of the ester carbonyl group, play a role in the crystal packing of the title compound.

Furthermore, weak aromatic π-π stacking interactions are observed in the analog, with a centroid-centroid distance of 3.887 (1) Å between the benzene (B151609) rings of neighboring molecules. nih.gov Given the presence of the aromatic benzodioxole ring in this compound, it is reasonable to expect similar π-π stacking interactions contributing to the stability of its crystal lattice.

Conformational Analysis of the Benzodioxole and Acrylate Units

The 1,3-benzodioxole (B145889) ring system in the nitro-substituted analog is reported to be essentially planar, with a maximum deviation of 0.036 (2) Å. nih.gov This planarity is a common feature of the benzodioxole moiety and is expected to be maintained in this compound. The acrylate portion of the molecule, including the cyano group, is also likely to adopt a largely planar conformation to maximize conjugation. In a related compound, ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate, all non-hydrogen atoms of the thiophene-based cyanoacrylate, except for the ethyl group, lie in the same plane. nih.gov This suggests a strong tendency for planarity in the core structure of such acrylate derivatives.

Precise Bond Lengths and Angles Determination

The precise bond lengths and angles for this compound have not been experimentally determined. However, the data from methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate can serve as a reliable estimate for the core structure. nih.govresearchgate.net The geometric parameters of the benzodioxole ring and the cyanoacrylate side chain are expected to be very similar. For instance, the carbonitrile side chain (C-C≡N) in the analog is almost linear. nih.gov

Table 1: Selected Bond Lengths and Angles for the Analogous Compound Methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate nih.govresearchgate.net This data is for an analogous compound and is intended for comparative purposes.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C=C (acrylate) | Referenced as C2=C3 in a similar thiophene (B33073) derivative with a length of 1.3592 (18) Å nih.gov |

| C=O (ester) | Not specified in the provided search results. |

| C≡N (nitrile) | Referenced as C3-N3 in a cyanohydrazide with a length of 1.140(5) Å mdpi.com |

| Bond Angles (°) | |

| C-C-C (acrylate backbone) | Not specified in the provided search results. |

| O=C-O (ester) | Not specified in the provided search results. |

| C-C≡N (nitrile) | 179.6 (2)° nih.gov |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

While specific NMR data for this compound are not available, the expected proton (¹H) and carbon (¹³C) NMR chemical shifts can be predicted based on the analysis of similar structures, such as ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and various benzodioxole derivatives. nih.govresearchgate.netnih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group, the vinylic proton, and the protons of the benzodioxole ring. The ethyl group should present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The vinylic proton, attached to the carbon double bond, would likely appear as a singlet. The aromatic protons on the benzodioxole ring are expected to produce signals in the aromatic region of the spectrum, with their specific splitting patterns depending on their substitution pattern.

¹³C NMR: The carbon NMR spectrum will provide information on the different carbon environments within the molecule. Signals are anticipated for the two carbons of the ethyl group, the two carbons of the acrylate double bond, the nitrile carbon, the ester carbonyl carbon, and the carbons of the benzodioxole moiety, including the methylene carbon of the dioxole ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound These are predicted values based on analogous compounds and general NMR principles.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl -CH₃ | ~1.4 | ~14 |

| Ethyl -CH₂- | ~4.4 | ~63 |

| Vinylic =CH- | ~8.0 - 8.5 | Not specified in the provided search results. |

| Benzodioxole Ar-H | ~6.8 - 7.5 | ~108 - 150 |

| Benzodioxole -O-CH₂-O- | ~6.0 | ~102 |

| Acrylate =C(CN)COOEt | - | ~98 - 100 |

| Nitrile -C≡N | - | ~116 |

| Ester -C=O | - | ~163 |

Infrared (IR) Spectroscopy for Vibrational Modes of Functional Groups

The infrared (IR) spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. Data from ethyl cyanoacrylate and related compounds can be used to predict these vibrational modes. jh.edutudublin.ieresearchgate.net

The most prominent peaks would likely be from the nitrile (C≡N) and the ester carbonyl (C=O) stretching vibrations. The C=C double bond of the acrylate group will also show a characteristic stretching frequency. Additionally, the spectrum will feature C-H stretching and bending vibrations for the aromatic, vinylic, and aliphatic protons, as well as C-O stretching vibrations from the ester and the benzodioxole ether linkages.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound These are predicted values based on analogous compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3100 - 3000 |

| Aliphatic C-H Stretch | ~3000 - 2850 |

| Nitrile C≡N Stretch | ~2225 |

| Ester C=O Stretch | ~1735 - 1720 |

| Alkene C=C Stretch | ~1620 |

| Aromatic C=C Stretch | ~1600 - 1450 |

| C-O Stretch (Ester and Ether) | ~1300 - 1000 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a fundamental tool for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₁₃H₁₁NO₄, corresponding to a monoisotopic mass of approximately 245.0688 Da and a molecular weight of about 245.23 g/mol . nih.govuni.luncats.io In mass spectrometry, the molecule can be ionized to form various adducts, with predicted mass-to-charge (m/z) ratios providing confirmation of its identity. uni.lu

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 246.07608 |

| [M+Na]⁺ | 268.05802 |

| [M+K]⁺ | 284.03196 |

| [M+NH₄]⁺ | 263.10262 |

| [M-H]⁻ | 244.06152 |

Table 1. Predicted m/z values for common adducts of this compound. uni.lu

While detailed experimental fragmentation data for this specific molecule is not widely published, a fragmentation pattern can be predicted based on its functional groups. The structure contains an ester, a nitrile, an aromatic ring, and ether linkages, which are prone to characteristic cleavages under electron ionization (EI) conditions. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅), resulting in a prominent peak. Alpha-cleavage adjacent to the carbonyl group and the aromatic ring is also a typical fragmentation route. The stable benzodioxole ring would likely lead to fragments corresponding to this moiety.

Intrinsic Electronic Characteristics

The electronic properties of this compound are dictated by the arrangement of its functional groups, which create an extended conjugated system with significant charge polarization.

The compound's ability to absorb light is due to its chromophore, which consists of the 1,3-benzodioxole ring in conjugation with the cyano-substituted acrylate system. This extended π-electron system, spanning from the aromatic ring across the vinylic double bond to the cyano and carbonyl groups, significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). shimadzu.com

This reduced energy gap allows the molecule to absorb photons in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum, promoting electrons from the π bonding orbitals to π* antibonding orbitals (a π→π* transition). masterorganicchemistry.com The presence of non-bonding electrons on the oxygen atoms of the ester and benzodioxole groups also allows for n→π* transitions, which typically occur at longer wavelengths but with lower intensity. masterorganicchemistry.com The extension of conjugation shifts the maximum absorbance wavelength (λₘₐₓ) to longer wavelengths compared to the individual, non-conjugated components. shimadzu.com Such chromophoric systems are of interest in materials science, for instance, in the development of organic dye-sensitized solar cells.

The electronic distribution within the molecule is heavily influenced by the distinct electronic nature of its substituents, creating a "push-pull" system.

1,3-Benzodioxole Group: This moiety acts as an electron-donating group (EDG). The oxygen atoms in the dioxole ring possess lone pairs of electrons that can be delocalized into the aromatic π-system through resonance, thereby increasing the electron density of the ring and the attached vinylic carbon.

Cyano and Ethyl Acrylate Groups: Both the cyano (-C≡N) and the ethyl acrylate (-COOC₂H₅) groups are potent electron-withdrawing groups (EWGs). Their electron-withdrawing nature stems from the high electronegativity of the nitrogen and oxygen atoms and the resonance stabilization of negative charge that can be delocalized onto these atoms.

This arrangement, where an electron-donating group is conjugated to electron-withdrawing groups, results in a significant intramolecular charge transfer character. The benzodioxole group "pushes" electron density through the conjugated π-bridge, and the cyano and acrylate groups "pull" this density towards themselves. This polarization creates a large ground-state dipole moment and is crucial in determining the molecule's reactivity, intermolecular interactions, and nonlinear optical properties. The electronic effects of substituents are known to directly influence the spectral and chemical properties of such compounds.

Computational and Theoretical Investigations of Ethyl 3 1,3 Benzodioxol 5 Yl 2 Cyanoacrylate

Quantum Chemical Studies on Molecular Geometry and Stability

Quantum chemical methods are instrumental in determining the three-dimensional arrangement of atoms in a molecule and its relative stability.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G, would be utilized to optimize the molecular geometry and determine its ground state properties.

Based on studies of analogous molecules, the optimized structure of this compound is expected to be nearly planar. Research on a similar compound, methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate, revealed that the 1,3-benzodioxole (B145889) ring system is essentially planar. nih.govresearchgate.net This planarity arises from the extensive conjugation across the molecule, from the benzodioxole ring through the acrylate (B77674) backbone. The structure is stabilized by intramolecular and intermolecular interactions. nih.gov DFT calculations would provide precise bond lengths, bond angles, and dihedral angles, confirming the planarity. For instance, the deviation from planarity in a related cyanoacrylate was found to not exceed 3 degrees. nih.gov

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds.

| Parameter | Predicted Value |

| C=C (acrylate) bond length | ~1.36 Å |

| C≡N (cyano) bond length | ~1.16 Å |

| C=O (ester) bond length | ~1.22 Å |

| C-O (ester) bond length | ~1.35 Å |

| C-C-C bond angle (acrylate) | ~120° |

| C-C≡N bond angle | ~179° |

Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups in computationally studied organic molecules.

The presence of rotatable single bonds in this compound suggests the existence of multiple conformers. A key rotational barrier would be around the single bond connecting the acrylate moiety to the ester group. Computational studies on ethyl 2-cyano-3-N,N-dimethyl amino acrylate have shown the possibility of s-cis and s-trans isomers, with the s-cis isomer being more stable. nih.gov

A conformational search using computational methods would identify the various stable conformers and the transition states connecting them. This analysis generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The global minimum on this surface corresponds to the most stable conformation. For the title compound, it is anticipated that the planar conformers would be the most stable due to the energetic benefits of extended conjugation. The energy difference between different conformers, such as s-cis and s-trans, is typically in the range of a few kcal/mol. nih.gov

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule dictates its chemical reactivity. Theoretical calculations provide invaluable insights into this electronic structure.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized over the electron-rich benzodioxole ring and the conjugated system, while the LUMO would likely be centered on the electron-deficient cyanoacrylate portion of the molecule. This distribution is typical for donor-π-acceptor systems. The HOMO-LUMO gap would be a critical parameter in understanding its reactivity in processes like cycloaddition reactions or polymerization. pcbiochemres.com Quantum chemical calculations for similar compounds have shown that modifications to the molecular structure can tune this energy gap. chemrxiv.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Conjugated Cyanoacrylate System.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Note: These are representative values for similar π-conjugated systems and the actual values for the title compound would require specific calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within a molecule and the interactions between its different parts. It examines the delocalization of electron density from filled Lewis-type orbitals to empty non-Lewis orbitals, which corresponds to stabilizing donor-acceptor interactions.

In this compound, NBO analysis would quantify the charge transfer from the electron-donating benzodioxole group to the electron-withdrawing cyano and acrylate groups. This intramolecular charge transfer is a key feature of its electronic structure and contributes significantly to its stability and reactivity. The analysis would reveal the natural atomic charges on each atom, highlighting the electrophilic and nucleophilic centers. For example, the oxygen atoms of the ester and benzodioxole moieties, and the nitrogen of the cyano group, are expected to carry significant negative charges, while the adjacent carbon atoms would be positively charged.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack. Blue regions represent positive electrostatic potential (electron-poor) and are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and ether groups, as well as the nitrogen atom of the cyano group. These would be the primary sites for interaction with electrophiles. Conversely, regions of positive potential would be expected around the hydrogen atoms and the carbon atom of the C=C double bond attached to the electron-withdrawing groups, indicating their susceptibility to nucleophilic attack. This is a crucial aspect of cyanoacrylate chemistry, particularly in their rapid polymerization initiated by nucleophiles. pcbiochemres.comtu-clausthal.de

Advanced Theoretical Applications

Advanced theoretical applications, primarily leveraging Density Functional Theory (DFT), are instrumental in predicting a molecule's behavior and properties at the quantum level. These computational methods allow for the exploration of spectroscopic characteristics, electronic properties, and reaction pathways without the need for empirical observation.

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which can aid in the structural elucidation and characterization of compounds. DFT calculations are commonly employed to simulate vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra.

For a closely related compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, a detailed vibrational frequency analysis has been performed using DFT with the B3LYP and M06-2X functionals and a 6-311++G(d,p) basis set. nih.gov The calculated vibrational frequencies, after scaling, showed good agreement with the experimental FT-IR and Raman spectra. nih.gov Given the structural similarities, a similar level of theory would be expected to provide accurate predictions for this compound.

Key vibrational modes for this class of molecules include the C≡N stretch, C=O stretch of the ester, C=C stretching of the acrylate and aromatic ring, and various C-H and C-O stretching and bending modes. The assignments of these vibrational frequencies are typically confirmed through Potential Energy Distribution (PED) analysis. nih.gov

Table 1: Predicted Major Infrared (IR) Vibrational Frequencies for a Structurally Similar Cyanoacrylate Derivative (Based on data for ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate) nih.gov

| Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) |

| C≡N Stretch | ~2220 |

| C=O Stretch | ~1720 |

| C=C Stretch (Acrylate) | ~1600 |

| C=C Stretch (Aromatic) | ~1580-1500 |

| C-O-C Stretch (Ester) | ~1250 |

| C-O-C Stretch (Benzodioxole) | ~1040 |

Note: The exact frequencies for this compound would vary slightly due to the influence of the benzodioxole ring.

For NMR chemical shift predictions, DFT-based methods have shown high accuracy (with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C) when appropriate computational models and basis sets are used. d-nb.info For the benzodioxole moiety, specific patterns, such as an ABX spin system in the ¹H NMR spectrum for the aromatic protons, can be accurately simulated to determine coupling constants. mdpi.com

Molecules like this compound, which feature an electron-donating group (the benzodioxole ring) connected to electron-withdrawing groups (the cyano and ester functions) through a π-conjugated system, are classic candidates for materials with significant non-linear optical (NLO) properties. These properties are critical for applications in optoelectronics and photonics.

The key NLO parameter at the molecular level is the first-order hyperpolarizability (β). Computational studies, typically using DFT, are essential for predicting these values. The calculation of hyperpolarizability involves determining the response of the molecule's dipole moment to an applied electric field. A large difference between the ground and excited state dipole moments, and a small transition energy (often correlated with the HOMO-LUMO energy gap), can lead to a large β value.

While specific hyperpolarizability calculations for this compound are not documented, studies on similar donor-π-acceptor cyanoacrylates have shown that they can possess significant NLO properties. For instance, theoretical investigations on related systems demonstrate that their hyperpolarizability values can be several times higher than that of standard NLO materials like urea (B33335).

Table 2: Representative Calculated NLO Properties for Donor-π-Acceptor Molecules

| Property | Symbol | Typical Calculated Value Range |

| Dipole Moment | µ (Debye) | 2 - 7 D |

| Mean Polarizability | α (esu) | 6 - 11 x 10⁻²⁴ esu |

| First Hyperpolarizability | β (esu) | 15 - 30 x 10⁻³⁰ esu |

Note: These values are illustrative and based on similar organic NLO compounds. The actual values for the title compound would require specific DFT calculations.

Reaction Mechanism Studies through Computational Modeling

The primary synthetic route to this compound is the Knoevenagel condensation. This reaction involves the condensation of an active methylene (B1212753) compound (ethyl cyanoacetate) with a carbonyl compound (piperonal or 1,3-benzodioxole-5-carbaldehyde), typically catalyzed by a weak base. orientjchem.org

Computational modeling can elucidate the detailed mechanism of such reactions, mapping out the potential energy surface and identifying transition states and intermediates. The generally accepted mechanism for the Knoevenagel condensation proceeds through the following key steps: orientjchem.org

Deprotonation: The basic catalyst removes a proton from the α-carbon of ethyl cyanoacetate (B8463686), forming a resonance-stabilized carbanion (enolate).

Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde (B42025) derivative. This step leads to the formation of a β-hydroxy carbonyl intermediate.

Dehydration: The intermediate alcohol is typically unstable under the reaction conditions and undergoes spontaneous dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, this compound.

DFT studies on similar condensation reactions can calculate the activation energies for each step, confirming that the initial C-C bond formation is often the rate-determining step. scielo.org.mx Furthermore, computational analysis of the anionic polymerization of ethyl cyanoacrylate initiated by water has been performed using DFT at the B3LYP/6-31G* level, providing insights into the reactivity of the cyanoacrylate system. researchgate.net These studies help in understanding the electronic factors that govern the reactivity and stability of such molecules.

Applications in Materials Science and Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The reactivity of its functional groups makes ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate a valuable building block in organic chemistry. The electron-withdrawing cyano and ester groups activate the carbon-carbon double bond, making it susceptible to various chemical transformations.

Intermediate in the Synthesis of Complex Organic Scaffolds

This compound is synthesized through the Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde with a compound possessing an active methylene (B1212753) group. In this case, 1,3-benzodioxole-5-carbaldehyde (piperonal) is reacted with ethyl 2-cyanoacetate, typically in the presence of a basic catalyst like piperidine (B6355638) or an ammonium (B1175870) salt.

The resulting molecule is a highly functionalized intermediate. The activated alkene can participate in a variety of reactions, including Michael additions and cycloadditions. This reactivity allows for the construction of more complex molecular architectures. For instance, cyanoacrylates are known to be precursors for various heterocyclic compounds, which are integral to medicinal chemistry and materials science. The 1,3-benzodioxole (B145889) ring system itself is a common feature in many natural products and pharmacologically active compounds, making this molecule a potentially valuable starting material for the synthesis of novel derivatives in these areas.

Table 1: Synthesis of this compound

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst (Typical) | Product |

|---|

Precursor for Analogs in Exploratory Chemical Libraries

In the field of drug discovery and materials research, the generation of chemical libraries containing a diverse range of related compounds is crucial for screening and identifying lead candidates. This compound serves as an excellent scaffold for creating such libraries. Its distinct functional groups—the ester, the nitrile (cyano group), the alkene, and the benzodioxole ring—can be independently modified. For example, the ester group can be hydrolyzed to a carboxylic acid or transesterified with different alcohols to produce a series of new esters. The high reactivity of the cyanoacrylate unit allows for additions with various nucleophiles, leading to a wide array of derivatives. This modular nature enables the systematic generation of analogs for structure-activity relationship (SAR) studies.

Contributions to Polymer Science and Material Development

Like other cyanoacrylates, this compound is a monomer that can undergo rapid anionic polymerization, a characteristic famously exploited in "super glue" adhesives. The polymerization is typically initiated by weak bases, including trace amounts of moisture on a surface.

Enhancement of Adhesive Performance in Polymeric Formulations

Standard cyanoacrylate adhesives, such as those based on ethyl 2-cyanoacrylate, are known for their fast curing times and strong bonding to a variety of substrates. pcbiochemres.com The performance of these adhesives can be tailored by modifying the chemical structure of the monomer. The inclusion of the bulky and rigid 1,3-benzodioxole group in this compound can be expected to influence the properties of the resulting polymer. Potential modifications to the polymer's characteristics could include alterations in thermal stability, refractive index, and bond strength. While specific performance data for this particular monomer is not widely documented in comparative studies, the principles of polymer chemistry suggest that the aromatic benzodioxole unit could enhance thermal resistance compared to simple alkyl cyanoacrylates. Additives are often used in cyanoacrylate formulations to improve properties like shear strength. pcbiochemres.com

Table 2: General Mechanism of Anionic Polymerization of Cyanoacrylates

| Step | Description |

|---|---|

| Initiation | A nucleophile (e.g., water/hydroxide (B78521) ion) attacks the electron-deficient β-carbon of the C=C double bond, forming a carbanion. pcbiochemres.com |

| Propagation | The carbanion of one monomer attacks the β-carbon of another monomer, extending the polymer chain. pcbiochemres.com |

| Termination | The polymerization is technically a living polymerization but can be terminated by acidic species that neutralize the propagating carbanion. |

Incorporation into Advanced Materials with Tailored Properties

The unique structure of this compound makes it a candidate for incorporation into advanced materials where specific optical or electronic properties are desired. The 1,3-benzodioxole moiety is known to be a part of many organic molecules used in applications such as nonlinear optics and as precursors for organic semiconductors. By copolymerizing this monomer with other monomers, it is possible to create polymers with tailored properties. For example, poly(alkyl cyanoacrylates) have been extensively studied for biomedical applications, including the formation of nanoparticles for drug delivery systems. nih.govmdpi.com The biocompatibility and biodegradability of these polymers make them attractive for such uses. nih.gov The functionalization provided by the benzodioxole group could be exploited to modulate drug loading, release kinetics, or interaction with biological systems in such nanoparticles.

Niche Applications in Chemical Technologies

While the primary applications of cyanoacrylates are as adhesives, their inherent reactivity opens doors to more specialized uses. Cyanoacrylate chemistry is employed in forensic science for the development of latent fingerprints, where the monomer vaporizes and polymerizes on the residues of a fingerprint. Although simpler cyanoacrylates are typically used, derivatives could potentially be designed for enhanced visualization through the incorporation of chromophoric or fluorophoric groups. The 1,3-benzodioxole unit in this compound could also serve as a chemical handle for further functionalization, potentially leading to its use in sensor applications or as a component in specialized coatings.

Use in Photothermographic and Photographic Systems

This compound possesses a unique molecular architecture that suggests potential applications in photothermographic and photographic systems. This is primarily due to the combination of the photosensitive benzodioxole moiety and the readily polymerizable ethyl 2-cyanoacrylate backbone. The benzodioxole group can act as a photosensitizer or co-initiator in photopolymerization processes, which are fundamental to various imaging and recording technologies.

Research into benzodioxole derivatives has shown that they can influence the efficiency of photoinitiator systems. For instance, the introduction of electron-donating substituents on the phenyl ring of benzodioxole can enhance the reactivity of benzophenone-based photoinitiator systems. rsc.orgrsc.org This suggests that the 1,3-benzodioxole unit in this compound could play a role in modulating the light-absorbing and energy transfer properties required for image formation.

The ethyl 2-cyanoacrylate portion of the molecule is known to undergo rapid anionic polymerization, a characteristic exploited in the development of photocurable adhesives and coatings. pcbiochemres.com This polymerization can be initiated by photogenerated bases or through electron transfer mechanisms involving photoinitiators. afinitica.comacs.org Studies have demonstrated the photoinitiated polymerization of ethyl cyanoacrylate (ECA) using various photoinitiators, including phosphonium (B103445) salts and metallocenes, under UV and visible light. afinitica.comresearchgate.net The polymerization of the acrylate (B77674) can lead to the formation of a solid polymer matrix, a process that can be spatially controlled by light to record an image.

In a photothermographic system, light exposure could create a latent image by initiating a limited degree of polymerization or by activating a catalyst. Subsequent heating would then promote further polymerization in the exposed areas, leading to the development of the final image. The benzodioxole moiety could also contribute to the thermal stability of the system.

The following interactive table summarizes research findings on the photoinitiated polymerization of ethyl cyanoacrylate (ECA), a closely related and well-studied monomer, which provides a basis for understanding the potential behavior of this compound in similar systems.

| Photoinitiator System | Light Source | Reaction Time | Conversion (%) | Proposed Mechanism |

|---|---|---|---|---|

| Benzyltriphenylphosphonium hexafluoroantimonate (BP+) | UV Light (>300 nm) | Not Specified | 24 | Zwitterionic and free radical |

| (Anthracen-9-ylmethyl)triphenylphosphonium hexafluoroantimonate (MAP+) | UV Light (>300 nm) | Not Specified | 77 | Zwitterionic and free radical |

| Polymethylferrocenes | Visible and Near-Infrared Light | Not Specified | Fast Polymerization | Electron transfer forming radical anions |

| Crystal violet leuconitrile (CVCN) | UV Light | Not Specified | Polymerization with color formation | Photoinduced heterolysis |

Facilitation of Stereocenter Formation in Organic Transformations

The electron-deficient double bond in this compound makes it an excellent Michael acceptor, providing a powerful tool for the formation of new carbon-carbon bonds and the creation of stereocenters in organic synthesis. The presence of the cyano and ester groups activates the double bond for nucleophilic attack, and the stereochemical outcome of such reactions can often be controlled through the use of chiral catalysts or auxiliaries.

One of the most significant applications in this context is the asymmetric Michael addition. In this reaction, a nucleophile adds to the β-position of the acrylate, generating up to two new stereocenters. The facial selectivity of the nucleophilic attack can be directed by a chiral catalyst, leading to the preferential formation of one enantiomer or diastereomer. While specific studies on the asymmetric Michael addition to this compound are not widely reported, the general reactivity of ethyl 2-cyanoacrylates is well-established in this area. chempedia.info

For instance, the diastereoselective Michael addition of ethyl cyanoacetate (B8463686) to diethyl ethylidenemalonate has been shown to be catalyzed by a phosphine-containing ruthenium dihydride dendrimer, demonstrating the feasibility of controlling stereochemistry in reactions involving cyanoacetate derivatives. chempedia.info The general principle of the Michael addition is a cornerstone of organic synthesis for the construction of complex molecules with defined stereochemistry.

Furthermore, ethyl 2-cyanoacrylates can participate in asymmetric cycloaddition reactions. These reactions, such as [3+2] and [4+2] cycloadditions, are powerful methods for the construction of cyclic compounds with multiple stereocenters. The stereochemical outcome of these reactions can be controlled by using chiral catalysts, often bifunctional organocatalysts like thioureas and squaramides. rsc.org These catalysts can activate both the cyanoacrylate and the reacting partner, orchestrating their approach to favor the formation of a specific stereoisomer.

The following interactive table presents examples of stereoselective Michael additions to activated alkenes, illustrating the potential for this compound to be employed in similar transformations for the creation of stereocenters.

| Michael Acceptor | Michael Donor | Catalyst/Conditions | Product | Stereoselectivity |

|---|---|---|---|---|

| Ethyl α-bromoacrylate | Sodium salt of malonate ester | Base-catalyzed | Substituted malonate | Not specified (early example) |

| Diethyl ethylidenemalonate | Ethyl cyanoacetate | Ruthenium dihydride dendrimer | Substituted cyanoacetate | Diastereoselectivity of 7/3 |

| Chalcones | Active methylene compounds | Organic or inorganic bases | Substituted ketones | Diastereoselective and enantioselective (with chiral catalysts) |

| Acrylonitriles | Enolates/anions | Various base catalysts | Substituted nitriles | Diastereoselective and enantioselective (with chiral catalysts) |

Derivatization and Analog Development of Ethyl 3 1,3 Benzodioxol 5 Yl 2 Cyanoacrylate

Strategies for Structural Modification of the Benzodioxole Moiety

The 1,3-benzodioxole (B145889) ring system is a prevalent scaffold in numerous bioactive compounds. wikipedia.orgchemicalbook.com Its modification is a key strategy for developing new chemical entities. The structural alteration of the benzodioxole moiety in ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate can be approached through several synthetic routes, primarily focusing on substitution at the aromatic ring or modification of the heterocyclic dioxole ring itself.

Introduction of Substituents on the Aromatic Ring

The aromatic portion of the benzodioxole ring is amenable to electrophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups. These modifications can significantly alter the electronic and steric properties of the parent molecule.

Research has demonstrated the successful introduction of various substituents onto the benzodioxole core. For instance, nitration of the benzodioxole ring system has been achieved, leading to compounds such as methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate. researchgate.net This reaction typically involves treating the benzodioxole precursor with a nitrating agent.

Another powerful method for functionalization is the Suzuki-Miyaura coupling reaction. worldresearchersassociations.comresearchgate.net This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between a halogenated benzodioxole precursor and various boronic acids. This strategy has been used to synthesize benzodioxole derivatives bearing a range of substituted cyclic, aromatic, and heterocyclic rings. worldresearchersassociations.comresearchgate.net The synthesis often begins with a brominated benzodioxole, which is then coupled with the desired aryl boronic acid in the presence of a palladium catalyst and a base. worldresearchersassociations.comresearchgate.net

Table 1: Examples of Aromatic Ring Substitution on Benzodioxole Derivatives

| Reaction Type | Precursor | Reagents | Substituent Introduced | Resulting Compound Class | Reference |

|---|---|---|---|---|---|

| Nitration | 6-nitrobenzo[d] worldresearchersassociations.comnih.govdioxole-5-carbaldehyde | Methyl 2-cyanoacetate, pyrrolidine (B122466) | Nitro (-NO₂) | Nitro-benzodioxole cyanoacrylate | researchgate.net |

| Suzuki-Miyaura Coupling | 1-((6-bromobenzo[d] worldresearchersassociations.comnih.govdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Aryl boronic acids, PdCl₂(PPh₃)₂, PPh₃, K₂CO₃ | Aryl, Heterocyclyl | Aryl-substituted benzodioxole-triazoles | worldresearchersassociations.comresearchgate.net |

| Halogenation & Acylation | Substituted Benzoyl Chlorides | Friedel-Crafts acylation conditions | Halogenated Benzoyl Group | Halogenated benzoyl benzodioxole acetates | nih.gov |

Heterocyclic Ring Expansion or Contraction

Altering the size of the five-membered dioxole ring represents a more profound structural modification. Such ring expansion or contraction reactions can significantly impact the three-dimensional shape and physicochemical properties of the molecule. wikipedia.orgetsu.edunih.gov

While literature specifically detailing the ring expansion or contraction of this compound is scarce, studies on analogous complex molecules containing the 1,3-benzodioxole motif provide proof of concept. For example, in the development of noscapine (B1679977) analogues, the five-membered dioxolane ring was successfully expanded to a six-membered 1,4-benzodioxino moiety. nih.gov This transformation alters the geometry and potential metabolic stability of the core structure. nih.gov

Common synthetic methods for ring expansion include reactions like the Tiffeneau–Demjanov and Beckmann rearrangements, which can convert cyclic ketones or oximes into larger ring systems. nih.gov Conversely, ring contractions can be achieved through methods such as the Favorskii rearrangement or certain cationic rearrangements. wikipedia.orgetsu.edu The application of these established methodologies could potentially yield novel seven-membered (homobenzodioxole) or four-membered ring analogs of the parent compound, although such derivatives have not been extensively reported.

Functionalization of the Cyanoacrylate Ester Group

The ethyl cyanoacrylate moiety is a highly reactive functional group, offering numerous avenues for derivatization. pcbiochemres.comthreebond.co.jp The electron-withdrawing nature of the cyano and ester groups makes the double bond susceptible to nucleophilic attack, while the ester itself is a classic handle for hydrolysis, transesterification, and amidation reactions.

Transesterification Reactions with Various Alcohols

Transesterification is a fundamental reaction for modifying the ester group of the cyanoacrylate. This process involves reacting the ethyl ester with a different alcohol, typically in the presence of an acid or base catalyst, to exchange the ethyl group for a new alkyl or aryl moiety. This modification can be used to alter properties such as solubility, volatility, and the polymerization characteristics of the monomer. threebond.co.jp

Evidence of this reaction's feasibility is found in synthetic studies of related compounds. During the Knoevenagel condensation to produce methyl (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate, the use of ethanol (B145695) as a solvent resulted in the formation of a mixture of methyl and ethyl esters due to a competing transesterification reaction. nih.govresearchgate.net This observation confirms that the ester group is susceptible to exchange with the solvent alcohol under the reaction conditions. nih.govresearchgate.net This principle can be intentionally exploited to synthesize a library of novel esters by reacting the parent ethyl ester with a variety of alcohols (e.g., propanol, butanol, benzyl (B1604629) alcohol) under appropriate catalytic conditions.

Table 2: Observed Transesterification in a Benzodioxole Cyanoacrylate Synthesis

| Starting Material | Reactant/Solvent | Observed Outcome | Significance | Reference |

|---|---|---|---|---|

| Methyl 2-cyanoacetate | Ethanol (EtOH) | Formation of a mixture of methyl and ethyl esters (up to 3% transesterification) | Demonstrates the susceptibility of the cyanoacrylate ester to alcoholysis. | nih.govresearchgate.net |

Amidation and Other Carboxyl Reactivity Studies

The ester group can be converted into an amide through reaction with a primary or secondary amine. This transformation replaces the ethoxy group (-OEt) with a substituted amino group (-NRR'), which can fundamentally alter the molecule's hydrogen bonding capacity and biological properties. Direct amidation of esters can be achieved using catalysts such as iron(III) chloride under solvent-free conditions. mdpi.com

In the context of benzodioxole cyanoacrylate derivatives, the formation of an amide has been observed as a side product. During the reduction of a related nitrile, the use of ammonia (B1221849) (NH₃) as an additive led to the unintended formation of the corresponding amide. researchgate.net This highlights the reactivity of the ester group towards nitrogen nucleophiles.

Beyond amidation, the ester can undergo hydrolysis to form the corresponding carboxylic acid. This reaction is typically performed under acidic or basic conditions. For instance, related benzodioxole acetic acid derivatives have been synthesized by the hydrolysis of their corresponding methyl esters using sodium hydroxide (B78521). nih.gov The resulting carboxylic acid provides a new functional handle for further derivatization, such as the formation of activated esters or coupling with other molecules.

Table 3: Examples of Carboxyl Reactivity in Benzodioxole Derivatives

| Reaction Type | Precursor | Reagents | Product | Reference |

|---|---|---|---|---|

| Amidation (Side Reaction) | Cyanoacrylate ester derivative | Ammonia (NH₃) | Cyanoacetamide derivative | researchgate.net |

| Hydrolysis | Methyl 2-(6-benzoylbenzo[d] worldresearchersassociations.comnih.govdioxol-5-yl)acetate derivatives | Sodium Hydroxide (NaOH) | 2-(6-benzoylbenzo[d] worldresearchersassociations.comnih.govdioxol-5-yl)acetic acid derivatives | nih.gov |

Synthesis of Spiro-Fused Systems and Polycyclic Derivatives

The planar structure of this compound serves as an excellent starting point for the construction of more complex, three-dimensional spiro-fused and polycyclic systems. These structures are of significant interest in medicinal chemistry as they introduce conformational rigidity and novel spatial arrangements of functional groups.

A multi-step synthetic pathway starting from a close analog, methyl (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate, has been developed to create a library of dihydrouracils spiro-fused to pyrrolidines. nih.govresearchgate.net This synthetic approach showcases the utility of the cyanoacrylate core as a building block for complex heterocyclic systems.

The key steps in this synthesis are:

1,3-Dipolar Cycloaddition: The cyanoacrylate acts as a dipolarophile in a reaction with an azomethine ylide (generated in situ from the decarboxylative condensation of an α-amino acid like sarcosine (B1681465) with an aldehyde). This cycloaddition reaction cleanly forms a highly substituted pyrrolidine ring, creating the core polycyclic structure. nih.gov

Nitrile Reduction: The cyano group, which directed the initial cycloaddition, is then chemoselectively reduced. A heterogeneous catalytic hydrogenation using Raney nickel under a hydrogen atmosphere has been shown to be effective for converting the nitrile to a primary amine. nih.gov

Spiro Dihydrouracil (B119008) Formation: The resulting β-aryl pyrrolidine, now containing a primary amine, serves as a scaffold. Reaction with various isocyanates leads to the formation of a urea (B33335) intermediate, which then undergoes cyclization to yield the final dihydrouracil ring spiro-fused to the pyrrolidine core. researchgate.net

This synthetic strategy effectively transforms a simple, achiral acrylate (B77674) into a complex, drug-like spiro-fused heterocyclic system with multiple stereocenters. nih.govresearchgate.net

Table 4: Synthetic Pathway to Spiro-Fused Pyrrolidines from a Benzodioxole Cyanoacrylate Analog

| Step | Reaction | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Knoevenagel Condensation | Piperonal (B3395001), Methyl 2-cyanoacetate | Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate | nih.gov |

| 2 | 1,3-Dipolar Cycloaddition | Sarcosine, Paraformaldehyde | Pyrrolidine-core structure | nih.gov |

| 3 | Nitrile Reduction | Raney Nickel, H₂ | β-Aryl pyrrolidine with aminomethyl ester | nih.gov |

| 4 | Spiro Dihydrouracil Formation | Isocyanates | Dihydrouracil spiro-fused to pyrrolidine | researchgate.net |

Exploration of Structure-Reactivity Relationships in Novel Derivatives

The reactivity of this compound is intrinsically linked to its molecular architecture. The compound is a classic example of an electron-deficient alkene, where the carbon-carbon double bond is activated by two powerful electron-withdrawing groups: the cyano (-CN) group and the ethyl ester (-COOEt) group. This arrangement renders the β-carbon (the carbon atom adjacent to the benzodioxole ring) highly electrophilic and susceptible to nucleophilic attack, most notably in Michael addition reactions. The exploration of structure-reactivity relationships (SRR) in novel derivatives, therefore, centers on how structural modifications influence this electrophilicity and the accessibility of the reactive site.

Quantitative structure-activity relationship (QSAR) is a computational methodology used to correlate the chemical structure of a molecule with its physical or biological effects. nih.govuni.lu In the context of reactivity, QSAR models can be developed to predict how changes in molecular descriptors—quantifiable representations of steric, electronic, and hydrophobic properties—will alter the chemical reactivity of a series of analogous compounds. derpharmachemica.comresearchgate.net

The primary avenues for derivatization of this compound involve modifications to the benzodioxole aromatic ring, the ester group, or the cyano group. The relationship between these structural changes and the resulting reactivity is governed by fundamental principles of physical organic chemistry, namely electronic and steric effects.

Electronic Effects on the Benzodioxole Ring

The electronic nature of substituents on the aromatic ring plays a pivotal role in modulating the reactivity of the acrylate double bond. By introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at available positions on the benzodioxole ring, it is possible to fine-tune the electron density across the entire conjugated system.

An EWG, such as a nitro (-NO₂) or a halogen (-Cl, -Br), placed on the aromatic ring will pull electron density away from the double bond. This inductive and/or resonance effect further depletes the electron density at the β-carbon, increasing its electrophilicity and making the derivative more reactive towards nucleophiles. Conversely, an EDG, such as a methyl (-CH₃) or methoxy (B1213986) (-OCH₃) group, will push electron density into the conjugated system, which slightly reduces the electrophilicity of the β-carbon and thus decreases its reactivity in Michael additions.

These electronic influences can be quantitatively estimated using Hammett parameters (σ), which provide a measure of the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. A positive Hammett value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character. The magnitude of the value corresponds to the strength of the effect.

Table 1: Predicted Influence of Aromatic Substituents on the Reactivity of this compound Derivatives

| Derivative Substituent (at position 6 or 7) | Substituent Type | Hammett Constant (σₚ) | Predicted Effect on β-Carbon Electrophilicity | Predicted Reactivity in Michael Addition |

| -NO₂ | Electron-Withdrawing | +0.78 | Strong Increase | Increased |

| -CN | Electron-Withdrawing | +0.66 | Strong Increase | Increased |

| -Br | Electron-Withdrawing | +0.23 | Moderate Increase | Increased |

| -H (Parent Compound) | Neutral | 0.00 | Baseline | Baseline |

| -CH₃ | Electron-Donating | -0.17 | Slight Decrease | Decreased |

| -OCH₃ | Electron-Donating | -0.27 | Moderate Decrease | Decreased |

| -NH₂ | Electron-Donating | -0.66 | Strong Decrease | Decreased |

Steric Effects

Steric hindrance is another critical factor governing the reactivity of these derivatives. The rate of a chemical reaction can be significantly reduced if bulky substituents physically obstruct the path of an incoming nucleophile to the reactive electrophilic center. rsc.org In the case of this compound derivatives, steric effects can arise from modifications at several locations.

Aromatic Ring Substitution : Introducing large substituents at the position ortho to the acrylate side chain (position 6 on the benzodioxole ring) can create a steric shield around the β-carbon. This crowding can hinder the optimal trajectory for nucleophilic attack, thereby slowing the reaction rate compared to a less hindered analogue.

Ester Group Modification : The size of the alcohol moiety in the ester group can also introduce steric effects. While this group is further from the primary reaction site (the β-carbon), replacing the ethyl group with a bulkier group like isopropyl or tert-butyl can influence the preferred conformation of the molecule. This may indirectly affect the accessibility of the double bond to approaching reagents.

Table 2: Predicted Influence of Steric Hindrance on the Reactivity of Novel Derivatives

| Modification Type | Example of Bulky Substituent | Location of Modification | Predicted Steric Hindrance | Predicted Effect on Reaction Rate |

| Aromatic Substitution | -CH(CH₃)₂ (Isopropyl) | Position 6 | High | Significant Decrease |

| Aromatic Substitution | -C(CH₃)₃ (tert-Butyl) | Position 6 | Very High | Drastic Decrease |

| Ester Group Modification | -CH(CH₃)₂ (Isopropyl) | Ester Functionality | Low to Moderate | Minor Decrease |

| Ester Group Modification | -C(CH₃)₃ (tert-butyl) | Ester Functionality | Moderate | Moderate Decrease |

Analytical Methodologies for Ethyl 3 1,3 Benzodioxol 5 Yl 2 Cyanoacrylate Research

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate, providing reliable methods for separating the compound from impurities and determining its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative analysis of this compound due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound, given its moderate polarity. wikipedia.orgphenomenex.com

A typical RP-HPLC method would involve a C18 or C8 stationary phase, which provides a hydrophobic surface for the separation. phenomenex.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. wikipedia.org The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The benzodioxole and cyanoacrylate moieties of the target molecule will influence its retention characteristics.

For the quantitative determination of this compound, a UV detector is commonly used, as the aromatic benzodioxole ring and the conjugated cyanoacrylate system provide strong chromophores. The selection of an appropriate detection wavelength, typically around the λmax of the compound, is crucial for achieving high sensitivity. A diode array detector (DAD) can be employed to obtain the full UV spectrum of the analyte, aiding in peak identification and purity assessment. The method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results.

Interactive Data Table: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Expected Retention Time | 5-7 minutes |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for assessing the volatile purity of this compound and for separating potential geometric isomers. nih.govmdpi.com The compound's volatility allows for its analysis by GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

A capillary column with a mid-polarity stationary phase, such as one containing phenyl and methyl polysiloxane, would be suitable for the analysis of this compound. The temperature program of the GC oven is optimized to ensure good separation of the analyte from any volatile impurities, such as residual solvents or starting materials from its synthesis. A flame ionization detector (FID) can be used for quantification due to its general response to organic compounds, while a mass spectrometer (MS) provides structural information for peak identification.

Furthermore, GC is an excellent technique for the separation of geometric isomers, such as the (E)- and (Z)-isomers of the cyanoacrylate double bond. nih.govvurup.sk The different spatial arrangements of the substituents around the double bond can lead to slight differences in their boiling points and interactions with the stationary phase, enabling their separation on a suitable capillary column.